molecular formula C6H8ClNO B7910984 Phenol, 3-amino-, hydrochloride

Phenol, 3-amino-, hydrochloride

Cat. No.: B7910984
M. Wt: 145.59 g/mol
InChI Key: DCBCSMXGLXAXDM-UHFFFAOYSA-N
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Description

Phenol, 3-amino-, hydrochloride (C₆H₆ClNO), also known as 3-aminophenol hydrochloride, is a substituted phenol derivative with an amino group (-NH₂) at the meta position and a hydrochloride counterion. This compound is synthesized via catalytic hydrogenation of 3-nitrophenol using palladium-based catalysts (e.g., Pd/Al₂O₃ nanoparticles) under mild conditions, achieving yields >90% . It serves as a key intermediate in pharmaceuticals, agrochemicals, and dyestuffs. For instance, it is utilized in spectrophotometric assays for drug quantification (e.g., famciclovir) due to its reactivity in forming colored azo complexes . Its molecular weight is 145.59 g/mol, with a polar structure that enhances solubility in polar solvents like water and methanol.

Properties

IUPAC Name

(3-hydroxyphenyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.ClH/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBCSMXGLXAXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

591-27-5 (Parent)
Record name m-Aminophenol HCl
Source ChemIDplus
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Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-81-0
Record name Phenol, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name m-Aminophenol HCl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-hydroxyanilinium chloride
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Record name 3-AMINOPHENOL HYDROCHLORIDE
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Scientific Research Applications

Pharmaceutical Applications

3-Aminophenol hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of:

  • Analgesics : It is a precursor for paracetamol (acetaminophen), widely used for pain relief and fever reduction.
  • Antioxidants : Its derivatives exhibit antioxidant properties, making them valuable in formulations aimed at reducing oxidative stress .

Cosmetic Industry

The compound is extensively used in the cosmetic industry, particularly in hair dye formulations. Its applications include:

  • Hair Dyes : 3-Aminophenol hydrochloride acts as a colorant in oxidative hair dyes, providing rich color while stabilizing formulations .
  • Stabilizers : It helps stabilize chlorine-containing thermoplastics used in various cosmetic products .

Analytical Chemistry

In analytical chemistry, 3-aminophenol hydrochloride is employed as a reagent for:

  • Colorimetric Analysis : It can be used to detect phenolic compounds through colorimetric methods, which are essential for quality control in various industries .
  • Fluorescent Dyes : The compound is also a precursor for synthesizing fluorescent dyes like rhodamine B, which are used in biological imaging and diagnostics .

Case Study 1: Hair Dye Formulations

A study evaluated the safety and efficacy of hair dye formulations containing 3-amino-phenol hydrochloride. The results indicated that when combined with oxidative agents like hydrogen peroxide, the compound provided stable and long-lasting color without significant irritation to the skin . The formulation was tested on various skin types to ensure broad safety profiles.

Case Study 2: Antioxidant Properties

Research conducted on derivatives of 3-aminophenol highlighted its potential as an antioxidant. In vitro studies demonstrated that these derivatives could scavenge free radicals effectively, suggesting their utility in developing supplements or topical applications aimed at combating oxidative damage .

Comparative Data Table

Application AreaSpecific UseKey Benefits
PharmaceuticalsPrecursor for analgesics (e.g., paracetamol)Pain relief and fever reduction
CosmeticsHair dye colorantProvides stable and vibrant colors
Analytical ChemistryColorimetric reagentEssential for detecting phenolic compounds
Fluorescent DyesSynthesis of rhodamine BUseful in biological imaging

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Amino vs. 4-Amino Substitution

  • 4-Aminophenol Hydrochloride (Paracetamol Intermediate) The para-substituted isomer exhibits distinct biological and chemical properties. Unlike 3-aminophenol hydrochloride, 4-aminophenol hydrochloride is a precursor to paracetamol and lacks the meta-substitution’s steric effects. This positional difference reduces its utility in forming planar azo dyes but enhances its metabolic stability in pharmaceuticals .

Substituted Derivatives with Extended Functional Groups

  • Phenol, 3-[2-[(2-Phenylethyl)amino]ethyl]-, Hydrochloride (CAS 70045-20-4) This derivative features a phenethylamino-ethyl extension at the 3-position, increasing molecular weight (277.79 g/mol) and lipophilicity. Such modifications reduce aqueous solubility but enhance binding to hydrophobic targets (e.g., neurotransmitter receptors) .
  • 3-Methoxy-4-hydroxybenzylamine Hydrochloride (CAS 7149-10-2) The addition of a methoxy group at the 3-position and an aminomethyl group at the 4-position alters redox properties, making it a precursor to vanillylamine (used in capsaicin analogs). Its selective cytotoxicity index (SCI) is lower than 3-aminophenol derivatives in cancer studies .

Preparation Methods

Palladium-Catalyzed Dehydrogenation

The most industrially scalable method involves dehydrogenating 3-amino-2-cyclohexene-1-one (ACO) using supported palladium (Pd) or palladium-platinum (Pd-Pt) catalysts. This process, detailed in US5202488A and WO1992018445A1 , operates in a solvent (e.g., N-methylpyrrolidinone or dimethylacetamide) with a base (e.g., potassium acetate) at 160–250°C. The reaction proceeds via:

ACOBasePd/C, 160–250°C3-AminophenolHCl3-Aminophenol Hydrochloride\text{ACO} \xrightarrow[\text{Base}]{\text{Pd/C, 160–250°C}} \text{3-Aminophenol} \xrightarrow{\text{HCl}} \text{3-Aminophenol Hydrochloride}

Key Parameters:

  • Catalyst Loading: 0.1–1 wt.% Pd/C

  • Solvent-to-Substrate Ratio: 1:1 to 1:50

  • Yield: 80–87%

Example (US5202488A):
A mixture of ACO (1.5 mol), potassium acetate (6 mmol), and 5% Pd/C in dimethylacetamide was refluxed at 173°C under nitrogen. Post-reaction filtration and acidification with HCl yielded 3-aminophenol hydrochloride with 80% efficiency.

Reduction of 3-Nitrophenol

Catalytic Hydrogenation

3-Nitrophenol is reduced to 3-aminophenol using hydrogen gas and nanocomposite catalysts (e.g., Pd/CeO₂), followed by HCl treatment to form the hydrochloride salt. ChemicalBook reports 100% conversion and 99.2% selectivity under 1 MPa H₂ at 60°C in ethanol:

3-NitrophenolH2,60°CPd/CeO23-AminophenolHCl3-Aminophenol Hydrochloride\text{3-Nitrophenol} \xrightarrow[\text{H}2, \text{60°C}]{\text{Pd/CeO}2} \text{3-Aminophenol} \xrightarrow{\text{HCl}} \text{3-Aminophenol Hydrochloride}

Optimized Conditions:

  • Catalyst: Pd/CeO₂ (0.1 g per 0.33 g substrate)

  • Pressure: 1 MPa H₂

  • Time: 2 hours

Alkylation of Resorcinol with Amines

High-Pressure Amination

CN102381993A describes reacting resorcinol with dimethylamine under high pressure (175–190°C) in an autoclave, followed by alkali treatment and HCl acidification:

Resorcinol+Me2NH175–190°CAutoclave3-(N,N-Dimethylamino)phenolHClAcidification3-Aminophenol Hydrochloride\text{Resorcinol} + \text{Me}_2\text{NH} \xrightarrow[\text{175–190°C}]{\text{Autoclave}} \text{3-(N,N-Dimethylamino)phenol} \xrightarrow[\text{HCl}]{\text{Acidification}} \text{3-Aminophenol Hydrochloride}

Purification Steps:

  • Extract impurities with toluene.

  • Adjust pH to 6–7 using HCl.

  • Distill under reduced pressure.

Hydrochloride Formation from 3-Aminophenol

Direct Acidification

Crude 3-aminophenol (from any method) is dissolved in a polar solvent (e.g., water or ethanol) and treated with concentrated HCl. The precipitate is filtered and dried:

3-Aminophenol+HCl3-Aminophenol Hydrochloride\text{3-Aminophenol} + \text{HCl} \rightarrow \text{3-Aminophenol Hydrochloride}

Purity Control:

  • Solvent: Ethanol/water mixtures reduce by-product formation.

  • Stoichiometry: 1:1 molar ratio ensures complete protonation.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Conditions Yield Reference
Dehydrogenation of ACOACOPd/C, KOAc173°C, N₂ atmosphere80%
Nitrophenol Reduction3-NitrophenolPd/CeO₂, H₂60°C, 1 MPa H₂99.2%
Resorcinol AlkylationResorcinolDimethylamine175–190°C, autoclave60–70%*

*Yield inferred from example quantities.

Challenges and Innovations

Catalyst Recovery

Pd-based catalysts require filtration post-reaction, but US5202488A notes that catalyst reuse is feasible for up to five cycles without significant activity loss.

By-Product Management

Dehydrogenation generates hydrogen gas, which necessitates inert purging (N₂) to prevent side reactions. Nitro reductions avoid this issue but require high-pressure equipment .

Q & A

Q. What are the common synthetic routes for preparing 3-amino phenol hydrochloride, and how do reaction conditions influence product purity?

3-Amino phenol hydrochloride is typically synthesized via Mannich reactions involving formaldehyde, primary amine hydrochlorides, and ketones or aldehydes. For example, reactions with isobutyraldehyde and methylamine hydrochloride yield dimeric byproducts (e.g., tetrahydrooxazines) alongside the desired product . Key factors include:

  • Solvent choice : Polar protic solvents (e.g., ethanol) stabilize intermediates and reduce self-condensation of reactive aldehydes.
  • Amine steric bulk : Bulky amines (e.g., benzylamine) minimize undesired dimerization compared to smaller amines like methylamine .
  • Temperature control : Lower temperatures (<25°C) suppress side reactions like dehydration of intermediates .

Q. Which analytical methods are most reliable for quantifying 3-amino phenol hydrochloride in complex mixtures?

UV-Vis spectrophotometry is widely used due to its sensitivity and reproducibility. For instance, coupling 3-amino phenol with aromatic amines (e.g., famciclovir) at 441 nm achieves a linear range of 2–20 µg/mL with <2% RSD for repeatability . HPLC with UV detection is preferred for separating co-eluting impurities, particularly when studying stereoisomers or degradation products .

Q. What purification techniques are effective for isolating 3-amino phenol hydrochloride from reaction mixtures?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and byproducts.
  • Sublimation : Effective for high-purity isolation under reduced pressure (e.g., 0.1 mmHg at 100°C) .
  • Acid-base extraction : Adjust pH to protonate the amine group, enabling selective partitioning into aqueous layers .

Advanced Research Questions

Q. How do stereochemical outcomes in 3-amino phenol hydrochloride derivatives affect their pharmacological activity?

Stereochemistry critically influences bioactivity. For example, diastereomeric 3-amino alcohols (e.g., hydrochlorides 10a and 10b ) exhibit distinct binding affinities to adrenergic receptors. Assigning configurations via NMR coupling constants (e.g., 3JHH^3J_{H-H} for vicinal protons) or X-ray crystallography is essential for structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in reported reaction yields for Mannich-type syntheses of 3-amino phenol derivatives?

Discrepancies often arise from kinetic vs. thermodynamic control . For example:

  • Small amines favor dimeric byproducts (e.g., 8a ) due to rapid self-condensation under kinetic control.
  • Bulkier amines shift equilibria toward monomeric products (e.g., 4b ) by sterically hindering dimerization .
    In situ monitoring (e.g., FTIR or Raman spectroscopy) helps identify transient intermediates and optimize reaction times .

Q. What strategies mitigate interference from phenolic byproducts in spectrophotometric assays of 3-amino phenol hydrochloride?

  • Derivatization : Use diazo coupling agents (e.g., p-nitroaniline) to form chromophores selective for the amino group.
  • pH adjustment : Perform assays at pH 9–10 to deprotonate phenolic -OH groups, reducing background absorption .

Q. How do proton affinity and gas-phase basicity of 3-amino phenol influence its interactions in mass spectrometry-based analyses?

The proton affinity of 3-amino phenol (898.8 kJ/mol) and gas basicity (866.9 kJ/mol) dictate its ionization efficiency in ESI-MS. These properties also affect hydrogen-bonding interactions with halide anions (e.g., Cl⁻), which can form stable adducts (ΔrH° = 84.9 kJ/mol for Br⁻ complexes) .

Q. What computational approaches predict the solubility and partitioning behavior of 3-amino phenol hydrochloride in biological systems?

  • Shake-flask method : Determine logP values in octanol/water systems (e.g., pH-dependent solubility studies show increased hydrophilicity at higher pH due to deprotonation) .
  • Molecular dynamics simulations : Model solvation shells to predict diffusion coefficients in intestinal absorption studies .

Methodological Considerations

Q. How should researchers handle discrepancies between theoretical and experimental physicochemical data for 3-amino phenol hydrochloride?

Cross-validate using NIST reference data (e.g., proton affinity, IR spectra) and orthogonal techniques like isothermal titration calorimetry (ITC) to reconcile computational predictions with empirical results .

Q. What protocols ensure reproducibility in synthesizing stereochemically pure 3-amino phenol derivatives?

  • Chiral resolution : Use tartaric acid derivatives to separate enantiomers via diastereomeric salt formation .
  • Asymmetric catalysis : Employ nickel-based catalysts with chiral ligands (e.g., BINAP) for enantioselective reductions .

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